
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA aminotransferase, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide increases the levels of GABA in the brain, which leads to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including increased GABA levels in the brain, reduced neuronal excitability, and increased inhibitory neurotransmission. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also been shown to reduce the expression of glutamate receptors, which play a crucial role in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is its high potency and selectivity for GABA aminotransferase inhibition. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in various neurological disorders. Moreover, future research should focus on investigating the long-term effects of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide on neuronal function and the potential side effects associated with its use. Additionally, the development of more potent and selective GABA aminotransferase inhibitors could lead to the discovery of novel therapeutics for neurological disorders.
Métodos De Síntesis
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetic acid with isobutyl chloroformate to form an intermediate, which is then reacted with 1-(pyrrolidin-3-yl)propan-2-amine to yield N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide. The purity of the compound can be achieved using column chromatography.
Aplicaciones Científicas De Investigación
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has shown promising results in reducing seizures and preventing addiction relapse. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also demonstrated anxiolytic effects in animal models.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-13-6-5-12(8-14(13)22-2)18-9-11(7-15(18)19)17-16(20)10-3-4-10/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMDYSBVFOTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2593571.png)
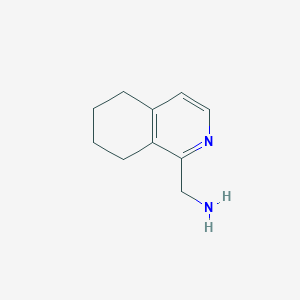
![1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2593574.png)
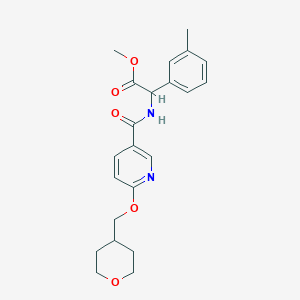
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)
![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)
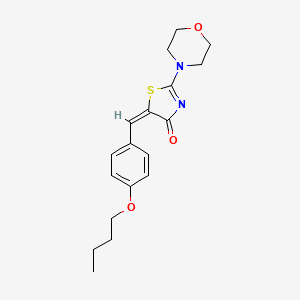
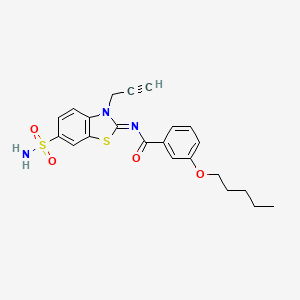
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
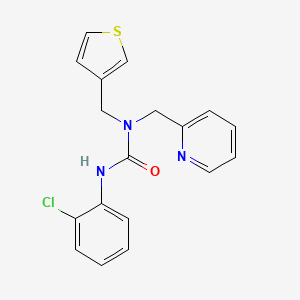
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)